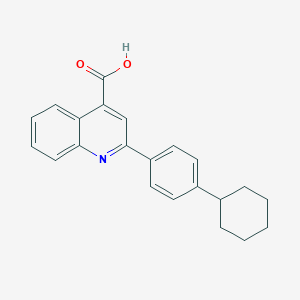

2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid

Übersicht

Beschreibung

2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C22H21NO2 and a molecular weight of 331.41 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of quinoline-4-carboxylic acid derivatives, which includes 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid, often involves starting from aniline, 2-nitrobenzaldehyde, and pyruvic acid followed by a Doebner reaction, amidation, reduction, acylation, and amination . Another method involves the construction of covalent organic frameworks via Doebner reactions .Molecular Structure Analysis

The InChI code for 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid is 1S/C22H21NO2/c24-22(25)19-14-21(23-20-9-5-4-8-18(19)20)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h4-5,8-15H,1-3,6-7H2,(H,24,25) .Chemical Reactions Analysis

The synthesis of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid involves several chemical reactions, including the Doebner reaction, amidation, reduction, acylation, and amination . The Doebner reaction is also used in the construction of covalent organic frameworks .Physical And Chemical Properties Analysis

2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid is a powder at room temperature . It has a melting point of 279-280°C .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

The derivatives of quinoline-4-carboxylic acid have been studied for their antibacterial properties. Research indicates that certain compounds within this class can exhibit significant inhibitory activity against both Gram-negative and Gram-positive bacteria, including strains of methicillin-resistant Staphylococcus aureus (MRSA) . These findings suggest potential applications in developing new antibacterial agents to combat antibiotic-resistant pathogens.

Histone Deacetylase Inhibitors

Quinoline-4-carboxylic acid derivatives have also been explored as novel histone deacetylase (HDAC) inhibitors . HDACs play a crucial role in regulating gene expression, and their inhibition is a promising strategy for cancer therapy. The introduction of the quinoline-4-carboxylic acid group to the cap moiety of HDAC inhibitors has led to the synthesis of compounds with significant enzyme inhibitory activities, highlighting their potential as anticancer agents.

Alkaline Phosphatase Inhibitors

The quinoline-4-carboxylic acid scaffold has been investigated for its efficacy in developing inhibitors for alkaline phosphatase, an enzyme involved in various physiological and pathological processes . Inhibitors based on this scaffold could have applications in treating conditions associated with abnormal alkaline phosphatase activity.

Drug Discovery and Pharmaceutical Applications

Quinoline and its analogues, including quinoline-4-carboxylic acid derivatives, are vital scaffolds for leads in drug discovery . Their versatile applications in medicinal chemistry make them an essential component in the synthesis of biologically active compounds, potentially leading to new therapeutic drugs.

Wirkmechanismus

While the specific mechanism of action for 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid is not mentioned in the search results, quinoline-4-carboxylic acids have been studied as inhibitors of dihydroorotate dehydrogenase (DHODH) . DHODH is an enzyme involved in the de novo pyrimidine biosynthesis pathway, and its inhibition can halt cell cycle progression at the S-phase .

Safety and Hazards

Zukünftige Richtungen

The synthesis of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid and its derivatives has potential applications in various fields. For instance, molecularly imprinted polymers based on a new monomer “2-(4-Vinylphenyl) Quinoline-4-Carboxylic Acid” have been used for the selective solid-phase extraction of Lamotrigine . Additionally, quinoline-4-carboxylic acids have been studied as potential inhibitors of DHODH, which could have implications in the development of therapies for various diseases .

Eigenschaften

IUPAC Name |

2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2/c24-22(25)19-14-21(23-20-9-5-4-8-18(19)20)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h4-5,8-15H,1-3,6-7H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOVWLWNMRNXDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethoxyphenyl)-N-{3-[({[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}quinoline-4-carboxamide](/img/structure/B452025.png)

![N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B452028.png)

![N-[1-(1-adamantyl)butyl]-2,2-dibromo-1-methylcyclopropanecarboxamide](/img/structure/B452032.png)

![3-{[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B452033.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B452035.png)

![1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]indoline](/img/structure/B452040.png)

![3-(Pyridin-3-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B452047.png)